

Application Notes and Protocols for the Polymerization of Z62954982

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Compound of Interest

Compound Name: Z62954982

Cat. No.: B7817955

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental procedure for the free-radical polymerization of the novel multivinyl monomer **Z62954982**. The following protocols are intended to serve as a comprehensive guide for researchers engaged in the synthesis of crosslinked polymer networks. The methodologies described herein are based on established principles of polymer chemistry and are designed to be adaptable for various research and development applications, including drug delivery systems, tissue engineering scaffolds, and advanced material development.

Z62954982 is a custom-synthesized, non-commercially available multivinyl monomer. The protocols outlined below describe a typical free-radical polymerization of **Z62954982**, initiated by a thermal initiator. These guidelines will enable the user to reproducibly synthesize crosslinked polymers based on this monomer.

Experimental Data Summary

The following tables summarize the key experimental parameters and resulting polymer properties for the polymerization of **Z62954982**.

Table 1: Polymerization Reaction Components

Component	Molar Ratio (Monomer:Initiator)	Concentration (mol/L)	Volume (mL)
Z62954982	100	0.5	10
AIBN (Initiator)	1	0.005	1
Toluene (Solvent)	-	-	20

Table 2: Polymerization Conditions

Parameter	Value
Reaction Temperature	70 °C
Reaction Time	24 hours
Atmosphere	Inert (Nitrogen)

Table 3: Resulting Polymer Properties

Property	Value
Polymer Yield	85%
Swelling Ratio (in Toluene)	3.2
Glass Transition Temperature (Tg)	125 °C

Experimental Protocols

1. Materials and Equipment

- Monomer: **Z62954982**
- Initiator: Azobisisobutyronitrile (AIBN)
- Solvent: Toluene, anhydrous
- Reaction Vessel: 25 mL Schlenk flask

- Stirring: Magnetic stirrer and stir bar
- Heating: Oil bath with temperature controller
- Inert Atmosphere: Nitrogen or Argon gas line with a bubbler
- Purification: Methanol (for precipitation), filter paper, Buchner funnel
- Drying: Vacuum oven

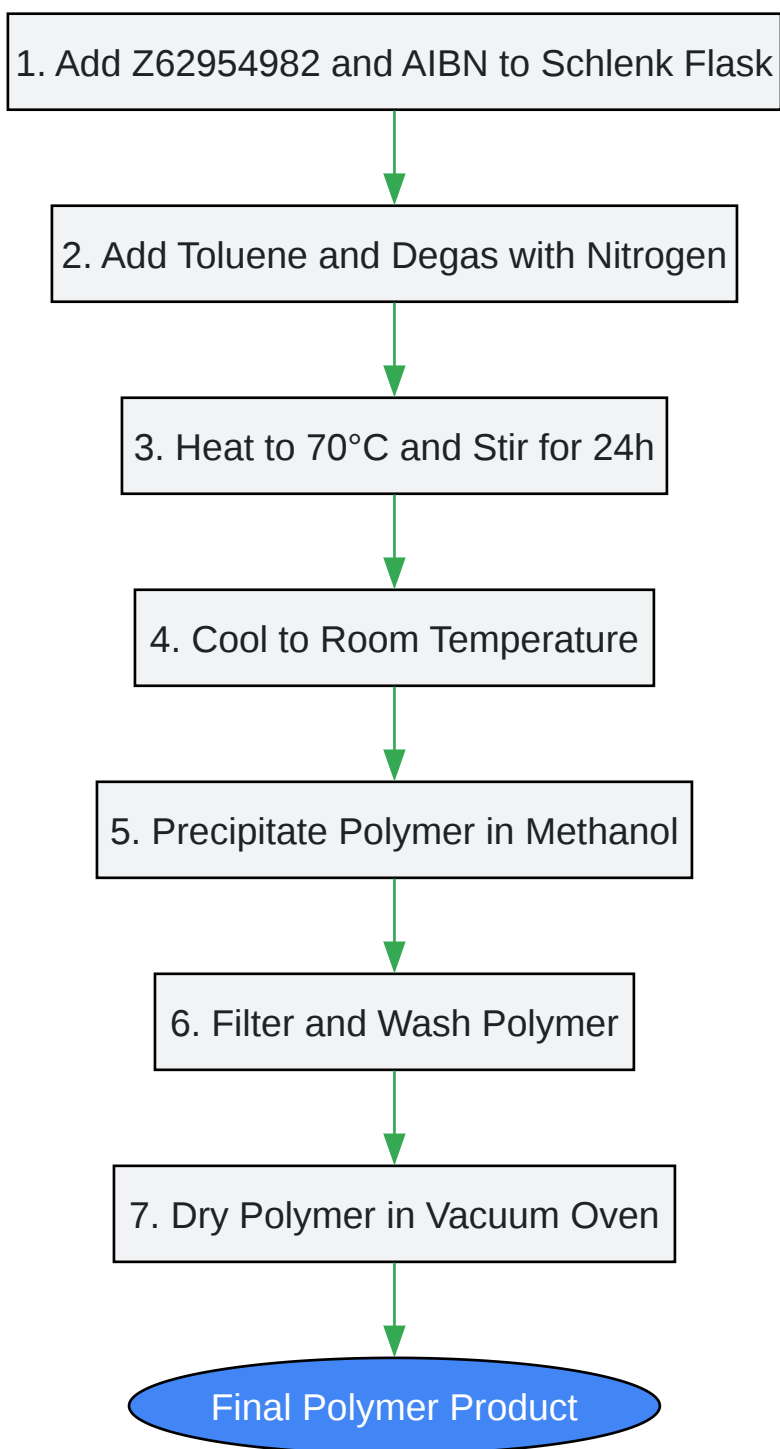
2. Experimental Procedure

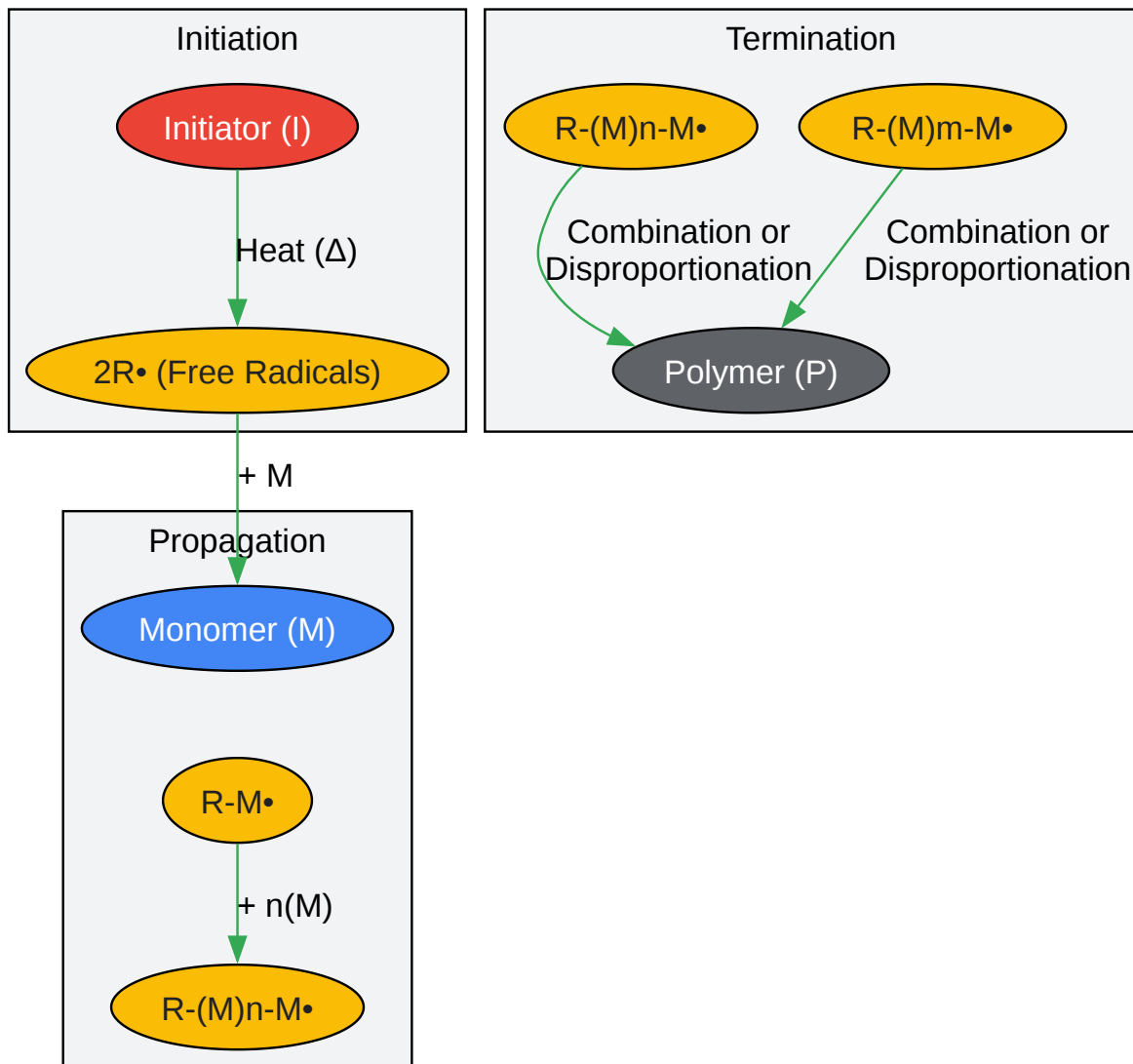
- Monomer and Initiator Preparation:
 - In a clean, dry 25 mL Schlenk flask equipped with a magnetic stir bar, add **Z62954982** (0.5 mmol).
 - Add AIBN (0.005 mmol).
- Solvent Addition and Degassing:
 - Add anhydrous toluene (20 mL) to the Schlenk flask.
 - Seal the flask with a rubber septum.
 - Degas the solution by bubbling with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
- Polymerization Reaction:
 - Place the Schlenk flask in a preheated oil bath at 70 °C.
 - Stir the reaction mixture at a constant rate.
 - Allow the polymerization to proceed for 24 hours under a positive pressure of nitrogen.
- Polymer Isolation and Purification:
 - After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature.

- Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing an excess of cold methanol (200 mL) while stirring vigorously.
- Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
- Wash the polymer with fresh methanol (3 x 50 mL) to remove any unreacted monomer and initiator.
- Drying:
 - Dry the purified polymer in a vacuum oven at 60 °C overnight to a constant weight.

Visualizations

Experimental Workflow





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